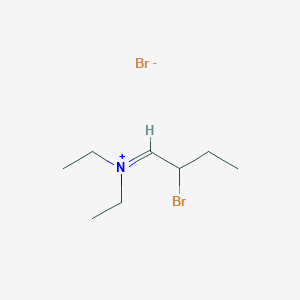
2-Bromo-N,N-diethylbutan-1-iminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N,N-diethylbutan-1-iminium bromide is a chemical compound with the molecular formula C8H17Br2N. It is an organic bromide salt that features a bromine atom attached to a butan-1-iminium group, which is further substituted with two diethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethylbutan-1-iminium bromide typically involves the reaction of N,N-diethylbutan-1-amine with bromine. The reaction proceeds via the formation of an intermediate iminium ion, which is then brominated to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N,N-diethylbutan-1-iminium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Elimination Reactions (E2): The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The iminium group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Various substituted butan-1-iminium compounds.
Elimination Reactions: Alkenes such as but-2-ene.
Oxidation and Reduction: Corresponding oxidized or reduced iminium derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N,N-diethylbutan-1-iminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of iminium salts and other nitrogen-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactivity with nucleophilic sites in biomolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient in drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 2-Bromo-N,N-diethylbutan-1-iminium bromide exerts its effects involves the formation of a reactive iminium ion. This ion can interact with nucleophiles, leading to various substitution and addition reactions. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, where it can form covalent bonds and modify their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-N,N-diethylbutanamide
- 2-Bromo-N,N-dipropylbutanamide
- 4-Amino-N,N-dimethylbutanamide hydrochloride
Uniqueness
2-Bromo-N,N-diethylbutan-1-iminium bromide is unique due to its iminium structure, which imparts distinct reactivity compared to other brominated compounds. Its ability to form stable iminium ions makes it particularly useful in organic synthesis and biochemical applications.
Eigenschaften
CAS-Nummer |
88365-58-6 |
|---|---|
Molekularformel |
C8H17Br2N |
Molekulargewicht |
287.04 g/mol |
IUPAC-Name |
2-bromobutylidene(diethyl)azanium;bromide |
InChI |
InChI=1S/C8H17BrN.BrH/c1-4-8(9)7-10(5-2)6-3;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VSPCMPINKWDYTO-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C=[N+](CC)CC)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


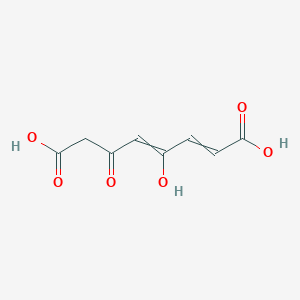
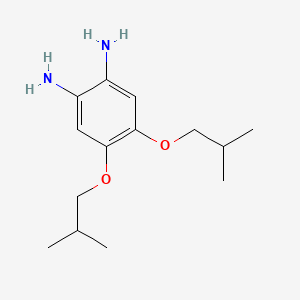
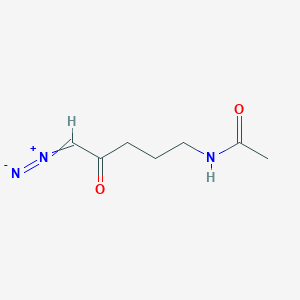
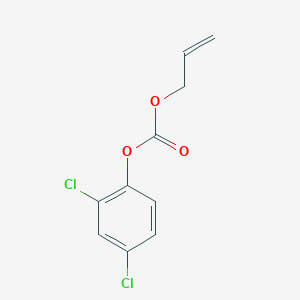
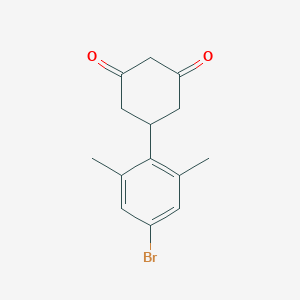
![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)



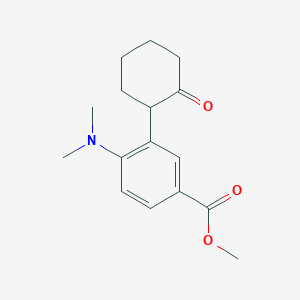
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)

